Gas-Phase Proton Affinity of 2-tert-Butylpyridine Relative to 4-tert-Butylpyridine
In gas-phase protonation, 2-tert-butylpyridine (2-TBP) exhibits a higher proton affinity than its para-substituted isomer 4-tert-butylpyridine (4-TBP), a difference attributable to the unique electronic and steric environment created by the ortho tert-butyl group [1]. The Gibbs free energy change for protonation in the gas phase (ΔG°g) provides a direct measure of intrinsic molecular basicity free from solvation effects. 2-TBP demonstrates a more negative ΔG°g value than 4-TBP, indicating a thermodynamically stronger intrinsic Brønsted basicity [1].
| Evidence Dimension | Gas-phase proton affinity (measured via ΔG°g for protonation) |
|---|---|
| Target Compound Data | ΔG°g = -221.8 kcal/mol (2-tert-butylpyridine, 2-TBP) |
| Comparator Or Baseline | ΔG°g = -220.2 kcal/mol (4-tert-butylpyridine, 4-TBP) |
| Quantified Difference | 2-TBP is 1.6 kcal/mol more intrinsically basic than 4-TBP in the gas phase |
| Conditions | Gas-phase proton transfer thermodynamics, ion cyclotron resonance spectroscopy, referenced to pyridine as baseline |
Why This Matters
The 1.6 kcal/mol higher gas-phase basicity of 2-TBP versus 4-TBP is a quantifiable thermodynamic differentiation that directly impacts applications requiring precise proton-transfer equilibria, such as acid-base catalysis or salt formation under anhydrous conditions.
- [1] Hopkins, H. P., Jr.; Jahagirdar, D. V.; Moulik, P. S.; Aue, D. H.; Webb, H. M.; Davidson, W. R.; Pedley, M. D. Basicities of the 2-, 4-, 2,4-Di-, and 2,6-Disubstituted tert-Butyl Pyridines in the Gas Phase and Aqueous Phase: Steric Effects in the Solvation of tert-Butyl-Substituted Pyridines and Pyridinium Cations. J. Am. Chem. Soc. 1984, 106, 4341-4348. (ΔG°g values from Table I). View Source
